molecular formula C10H14ClNO B3269392 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene CAS No. 50911-66-5

1-(3-Aminopropoxy)-4-chloro-2-methylbenzene

Cat. No.: B3269392
CAS No.: 50911-66-5
M. Wt: 199.68 g/mol
InChI Key: QTKBNOAFNIFUMP-UHFFFAOYSA-N
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Description

1-(3-Aminopropoxy)-4-chloro-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a 3-aminopropoxy group, a chlorine atom, and a methyl group

Mechanism of Action

Target of Action

A structurally similar compound, 4-{4-[4-(3-aminopropoxy)phenyl]-1h-pyrazol-5-yl}-6-chlorobenzene-1,3-diol, is known to interact with theHeat shock protein HSP 90-beta . This protein plays a crucial role in maintaining cellular homeostasis and is often overexpressed in cancer cells .

Mode of Action

Based on the structural similarity to the aforementioned compound, it may interact with its target protein, potentially altering its function and leading to downstream effects .

Biochemical Pathways

Compounds that interact with heat shock proteins often influence pathways related toprotein folding, degradation, and cellular stress responses .

Pharmacokinetics

Similar compounds often exhibit variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination . These factors can significantly impact the bioavailability of the compound.

Result of Action

Compounds that target heat shock proteins can potentially disrupt protein homeostasis within cells, leading to cellular stress and potentially cell death, particularly in cancer cells where these proteins are often overexpressed .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its target . Furthermore, the compound’s efficacy can be influenced by the specific cellular environment, including the expression levels of its target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene typically involves the alkylation of 4-chloro-2-methylphenol with 3-bromopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrocarbon derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

1-(3-Aminopropoxy)-4-chloro-2-methylbenzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    1-(3-Aminopropoxy)-4-chlorobenzene: Lacks the methyl group, which can affect its reactivity and binding properties.

    1-(3-Aminopropoxy)-2-methylbenzene: Lacks the chlorine atom, which can influence its chemical behavior and applications.

Uniqueness: 1-(3-Aminopropoxy)-4-chloro-2-methylbenzene is unique due to the presence of both chlorine and methyl substituents on the benzene ring

Properties

IUPAC Name

3-(4-chloro-2-methylphenoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKBNOAFNIFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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